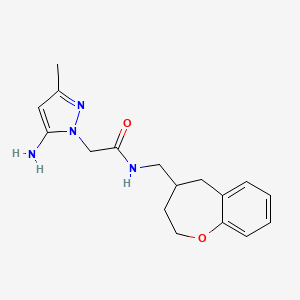
2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole-acetamide derivatives involves multi-step chemical reactions, including the use of acetyl chloride in dry benzene for preparing N-(4H-1,2,4-triazol-4-yl)acetamide derivatives, and subsequent reactions with various aromatic aldehydes to afford substituted phenyl derivatives. This process exemplifies the complexity and precision required in synthesizing such compounds, highlighting the importance of understanding reaction mechanisms and conditions for successful synthesis (Panchal & Patel, 2011).
Molecular Structure Analysis
Molecular and crystal structures of synthesized compounds provide insights into their potential interactions and stability. X-ray diffraction analysis plays a crucial role in determining these structures, revealing the spatial arrangement of atoms within the molecule and the nature of their bonding. Such analysis is pivotal for understanding the compound's chemical behavior and reactivity (Shestopalov et al., 2003).
Chemical Reactions and Properties
Pyrazole-acetamide derivatives participate in various chemical reactions, including coordination with metal ions like Co(II) and Cu(II), forming complexes with unique structural features. These reactions not only demonstrate the compound's reactivity but also its potential for forming supramolecular architectures through hydrogen bonding interactions, which can be significant for developing new materials with specific properties (Chkirate et al., 2019).
Propiedades
IUPAC Name |
2-(5-amino-3-methylpyrazol-1-yl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-12-8-16(18)21(20-12)11-17(22)19-10-13-6-7-23-15-5-3-2-4-14(15)9-13/h2-5,8,13H,6-7,9-11,18H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZLWHFELVTCAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)CC(=O)NCC2CCOC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

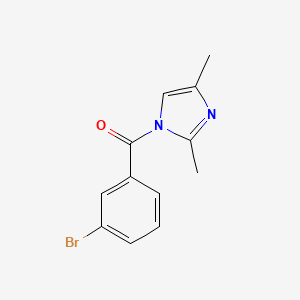
![2-(3-methoxyphenyl)-5-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5667272.png)
![2-{[4-amino-6-(4-methyl-1,4-diazepan-1-yl)pyrimidin-2-yl]thio}-N,N-dimethylacetamide](/img/structure/B5667279.png)
![2-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5667285.png)
![[(3R*,4R*)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-(2-methyl-3-furoyl)pyrrolidin-3-yl]methanol](/img/structure/B5667291.png)

![N-(4-bromophenyl)-2-[(3-hydroxy-6-methyl-1,2,4-triazin-5-yl)thio]acetamide](/img/structure/B5667310.png)
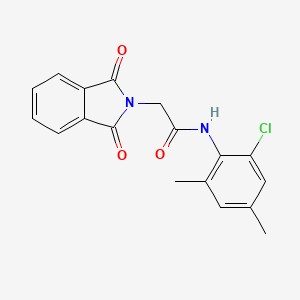
![N-(3,4-dimethylphenyl)-6-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5667321.png)
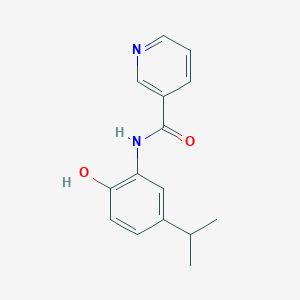
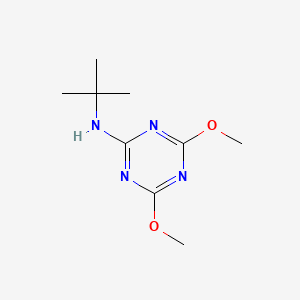
![1-(2-methoxyphenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5667343.png)
![2-ethyl-8-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5667351.png)
![4-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5667353.png)